N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14957340
InChI: InChI=1S/C20H30N2O5S/c1-2-27-18-8-10-19(11-9-18)28(24,25)22(17-6-4-3-5-7-17)16-20(23)21-12-14-26-15-13-21/h8-11,17H,2-7,12-16H2,1H3
SMILES:
Molecular Formula: C20H30N2O5S
Molecular Weight: 410.5 g/mol

N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

CAS No.:

Cat. No.: VC14957340

Molecular Formula: C20H30N2O5S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide -

Specification

Molecular Formula C20H30N2O5S
Molecular Weight 410.5 g/mol
IUPAC Name N-cyclohexyl-4-ethoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Standard InChI InChI=1S/C20H30N2O5S/c1-2-27-18-8-10-19(11-9-18)28(24,25)22(17-6-4-3-5-7-17)16-20(23)21-12-14-26-15-13-21/h8-11,17H,2-7,12-16H2,1H3
Standard InChI Key LZKPWAMXFMRMLD-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3CCCCC3

Introduction

Synthesis

The synthesis of N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves a multi-step process starting from 4-ethoxybenzenesulfonyl chloride. This intermediate reacts with cyclohexylamine to form the N-cyclohexyl-4-ethoxybenzenesulfonamide, which is then further modified by introducing the morpholin-4-yl-2-oxoethyl group through appropriate coupling reactions.

Biological Activity

While specific biological activity data for N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is scarce, sulfonamides are known to inhibit carbonic anhydrase enzymes and exhibit antimicrobial effects. The presence of a morpholine ring could enhance interactions with biological targets, potentially leading to novel therapeutic applications.

Potential Applications

  • Antimicrobial Agents: Sulfonamides are traditionally used as antimicrobial drugs by inhibiting folic acid synthesis in bacteria.

  • Enzyme Inhibitors: The compound might act as an inhibitor for enzymes like carbonic anhydrase, which is involved in various physiological processes.

  • Pharmacological Modulators: The morpholine moiety could contribute to interactions with receptors or enzymes, influencing various physiological pathways.

Future Directions

Future research should focus on:

  • Biological Screening: Assessing the compound's activity against various enzymes and receptors.

  • Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicity Assessments: Determining its safety profile in animal models.

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